

Analytical methods for quantification of Disperse Red 91 in textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 91*

Cat. No.: *B076703*

[Get Quote](#)

Application Note: Quantification of Disperse Red 91 in Textiles

Abstract

Disperse Red 91, an anthraquinone-based dye, is utilized in the coloration of synthetic textiles, particularly polyester.^[1] Due to potential allergic reactions and other health concerns associated with certain disperse dyes, regulatory bodies have imposed restrictions on their presence in consumer products.^{[2][3]} This necessitates robust and reliable analytical methods for the accurate quantification of **Disperse Red 91** in textile matrices. This application note details validated protocols for the extraction and quantification of **Disperse Red 91** in textiles using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.

Introduction

The use of synthetic dyes, including disperse dyes, is widespread in the textile industry for dyeing synthetic fibers like polyester, nylon, and acetate.^[4] Disperse dyes are characterized by their low water solubility and their ability to sublime, which makes them suitable for dyeing hydrophobic fibers. However, the potential for some disperse dyes to be allergenic or carcinogenic has led to regulations restricting their use in textiles and other consumer goods.^[2] Accurate and sensitive analytical methods are therefore crucial for quality control and

regulatory compliance. This document provides detailed methodologies for the quantification of **Disperse Red 91** in textile samples.

Analytical Methods Overview

The primary method for the quantification of **Disperse Red 91** in textiles involves solvent extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with various detectors for enhanced selectivity and sensitivity.

- High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For disperse dye analysis, reversed-phase HPLC is typically employed.[3]
- Photodiode Array (PDA) Detector: Provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the analyte peak.
- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer high selectivity and sensitivity for definitive identification and quantification, especially at trace levels.[5][7]

Alternative, more rapid screening methods that require minimal sample preparation include ambient ionization mass spectrometry techniques such as Direct Analysis in Real Time (DART-MS) and Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI-MS).[8][9] However, for quantitative analysis, HPLC-based methods remain the gold standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of disperse dyes in textiles using LC-MS/MS. While specific data for **Disperse Red 91** is not always individually reported, these values represent the general performance of the method for a range of disperse dyes.

Parameter	Typical Value Range	Reference
Limit of Detection (LOD)	0.02 - 1.35 ng/mL	[2]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL	[2]
Linearity (r^2)	> 0.99	[2][10]
Recovery	70% - 114%	[2][5]
Repeatability (%RSD)	1.1% - 16.3%	[2]

Experimental Protocols

Sample Preparation: Extraction of Disperse Red 91 from Textiles

The extraction of **Disperse Red 91** from textile fibers is a critical step. Various solvents and conditions have been reported to be effective. Methanol is a commonly used solvent due to its effectiveness and lower toxicity compared to alternatives like chlorobenzene or dimethylformamide (DMF).[3][5]

Protocol: Methanol Extraction

- Sample Preparation: Cut a representative portion of the textile sample into small pieces (approximately 1-2 mm). Weigh accurately about 1.0 g of the textile sample into a glass flask.
- Extraction: Add 20 mL of methanol to the flask.
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50-60°C for 30-60 minutes to facilitate the extraction of the dye.[2]
- Centrifugation: After ultrasonication, centrifuge the sample at 10,000 rpm for 10 minutes to separate the textile fibers from the extract.[2]
- Filtration: Carefully decant the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into a clean vial.[2][3]

- Concentration and Reconstitution (Optional): If higher sensitivity is required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller, known volume of the initial mobile phase.
- Analysis: The filtered extract is now ready for HPLC analysis.

HPLC-PDA-MS/MS Analysis

Instrumentation

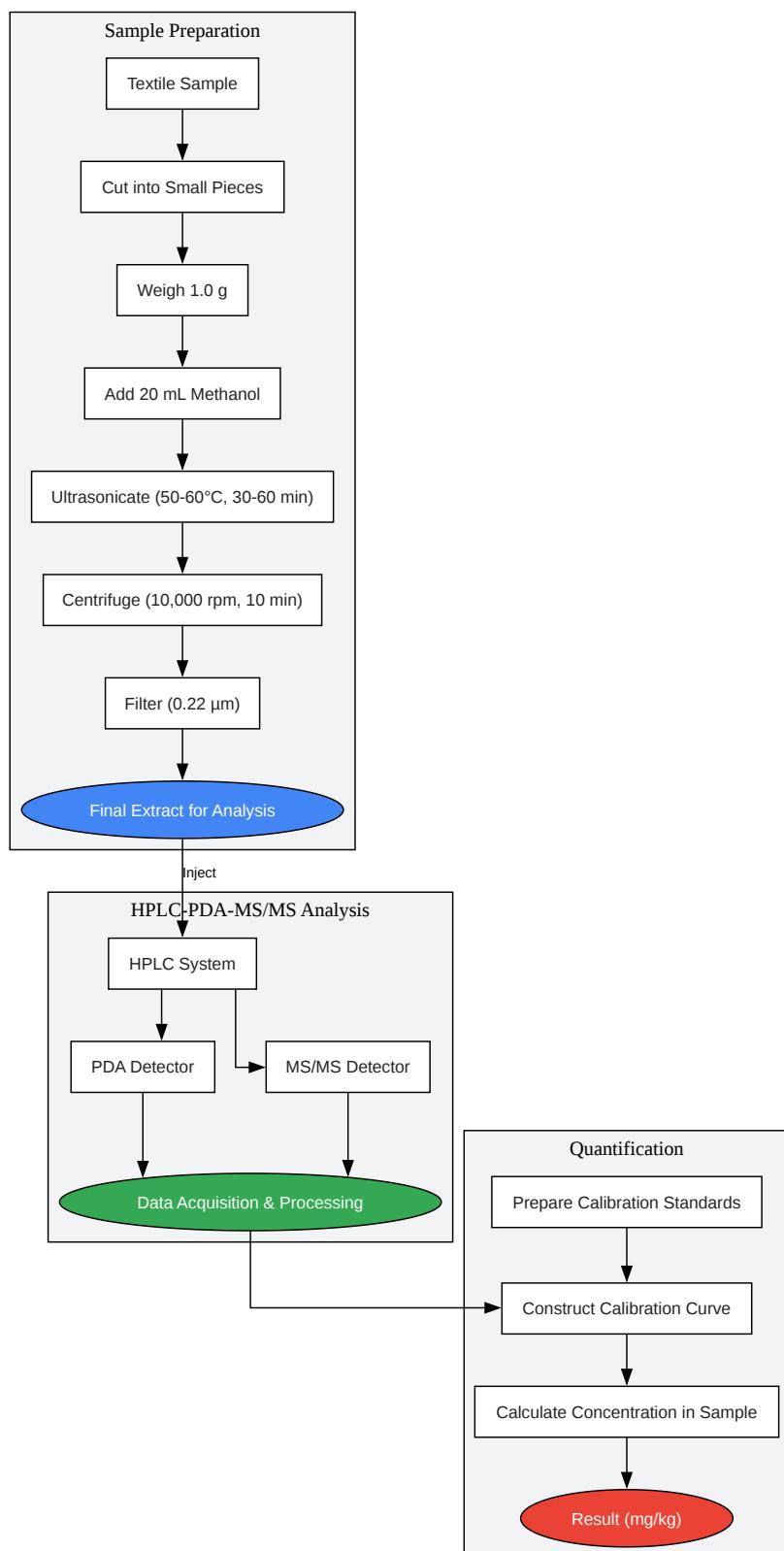
- HPLC system with a binary pump, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 μ m).[2]
- Photodiode Array (PDA) detector.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

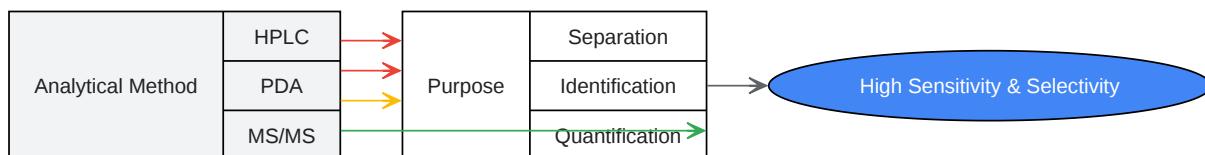
Parameter	Condition
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate	0.3 - 0.6 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 μ L

MS/MS Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	0.7 - 4.0 kV
Source Temperature	150°C
Desolvation Temperature	500°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)


Standard Preparation

- Stock Solution: Prepare a stock solution of **Disperse Red 91** in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).


Quantification

Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of **Disperse Red 91** in the textile extract is then determined from this calibration curve and reported in mg/kg of the textile sample.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Disperse Red 91** in textiles.

[Click to download full resolution via product page](#)

Caption: Logical relationship between analytical techniques and their purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. mdpi.com [mdpi.com]
- 6. staff-old.najah.edu [staff-old.najah.edu]
- 7. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 8. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. an.shimadzu.com [an.shimadzu.com]
- To cite this document: BenchChem. [Analytical methods for quantification of Disperse Red 91 in textiles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076703#analytical-methods-for-quantification-of-disperse-red-91-in-textiles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com